
IUPAC name and CAS number for N-
cyclopropylthian-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-cyclopropylthian-4-amine

Cat. No.: B15274592 Get Quote

In-Depth Technical Guide: N-cyclopropylthian-4-
amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of N-cyclopropylthian-4-amine, a

heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited

availability of public domain data for this specific molecule, this document summarizes its core

physicochemical properties and presents a representative, detailed experimental protocol for

the synthesis of a structurally related cyclopropylamine to illustrate a viable synthetic

methodology. Furthermore, a generalized workflow for the characterization and evaluation of

novel chemical entities of this class is provided to guide research and development efforts.

Introduction
N-cyclopropylthian-4-amine is a secondary amine featuring a cyclopropyl group attached to

the 4-position of a thiane (tetrahydrothiopyran) ring. The incorporation of a cyclopropyl moiety

is a common strategy in medicinal chemistry to modulate pharmacokinetic and

pharmacodynamic properties, such as metabolic stability, potency, and selectivity. The thiane

scaffold introduces a sulfur-containing heterocycle, which can influence receptor binding and

physicochemical characteristics. While this compound is available from commercial suppliers
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for research purposes, detailed scientific literature on its synthesis, characterization, and

biological activity is not readily available in the public domain. This guide aims to consolidate

the known information and provide a practical framework for researchers working with this or

similar molecules.

Physicochemical Properties
The fundamental properties of N-cyclopropylthian-4-amine have been compiled from

available chemical databases.

Property Value Citation

IUPAC Name N-cyclopropylthian-4-amine [1]

CAS Number 1153349-45-1 [1]

Molecular Formula C₈H₁₅NS [1]

Molecular Weight 157.28 g/mol [1]

Canonical SMILES C1CC1NC2CCSCC2 [1]

InChIKey
ZFGVRKAADWMDNV-

UHFFFAOYSA-N
[1]

Physical Form
Data not available in the public

domain.

Melting Point
Data not available in the public

domain.

Boiling Point
Data not available in the public

domain.

Solubility
Data not available in the public

domain.

Spectral Data (NMR, MS)
Data not available in the public

domain.
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Representative Experimental Protocol: Synthesis of
a Cyclopropylamine
While a specific, peer-reviewed synthesis protocol for N-cyclopropylthian-4-amine is not

publicly available, the following detailed procedure for the synthesis of (1-

cyclopropyl)cyclopropylamine hydrochloride illustrates a common and scalable method for

producing cyclopropylamines via a Curtius degradation pathway. This method can be adapted

by skilled chemists for the synthesis of related structures.

Disclaimer: The following protocol is for a structurally related compound, (1-

cyclopropyl)cyclopropylamine hydrochloride, and is provided as a representative example.

Reaction Scheme:

Carboxylic Acid Formation: 1-bromo-1-cyclopropylcyclopropane to 1-

cyclopropylcyclopropanecarboxylic acid.

Curtius Degradation: 1-cyclopropylcyclopropanecarboxylic acid to N-Boc-protected (1-

cyclopropyl)cyclopropylamine.

Deprotection: N-Boc-protected (1-cyclopropyl)cyclopropylamine to (1-

cyclopropyl)cyclopropylamine hydrochloride.

Detailed Procedure for the Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[2]

Step 1: Synthesis of 1-cyclopropylcyclopropanecarboxylic acid

This starting material can be prepared from 1-bromo-1-cyclopropylcyclopropane. The

reaction is quenched with an ice-cold solution of potassium hydroxide in water. The

aqueous layer is washed with ether and then acidified with concentrated aqueous HCl

solution at 0–5 °C. The resulting mixture is extracted with ether, and the combined organic

phases are dried and concentrated under reduced pressure to yield the carboxylic acid.

Step 2: Synthesis of tert-butyl (1-cyclopropylcyclopropyl)carbamate

The 1-cyclopropylcyclopropanecarboxylic acid is subjected to a Curtius degradation using

a Weinstock protocol. The resulting isocyanate is trapped with tert-butanol.
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The residue is dissolved in anhydrous tert-butanol (t-BuOH). This solution is added

dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over a period of 2.5

hours.

The resulting solution is heated under reflux for an additional 9 hours.

The majority of the t-BuOH is distilled off under ambient pressure in a nitrogen flow to yield

the N-Boc-protected amine.

Step 3: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride

A solution of the N-Boc-protected carbamate (425.8 mmol) in diethyl ether (100 mL) is

added to a ca. 5.0 N HCl solution in diethyl ether (700 mL) in one portion at 0 °C with

stirring.

The reaction mixture is stirred at 0 °C for 4 hours and at ambient temperature for 20 hours.

The formed precipitate is filtered off, washed with diethyl ether (200 mL), and dried in a

vacuum desiccator over P₄O₁₀ overnight to give the final product as a colorless powder.

Logical Workflow for Compound Evaluation
For a novel compound such as N-cyclopropylthian-4-amine, a structured workflow is

essential to characterize its properties and assess its potential as a drug candidate. The

following diagram outlines a typical workflow for the physicochemical and biological

characterization of a new chemical entity.
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Caption: General workflow for the characterization of a novel amine compound.
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Signaling Pathways
There is no publicly available information detailing the specific biological targets or signaling

pathways modulated by N-cyclopropylthian-4-amine. Researchers interested in this

compound would need to perform initial screening against various targets to identify its

biological activity. A logical starting point could be G-protein coupled receptors (GPCRs) or ion

channels, where similar amine-containing scaffolds have shown activity.

Conclusion
N-cyclopropylthian-4-amine represents an under-investigated chemical entity with potential

for application in drug discovery. This guide provides the foundational information available for

this compound and offers a representative synthetic protocol and a logical workflow to guide

future research. The lack of detailed public data underscores the opportunity for novel research

to elucidate the synthetic, analytical, and biological profile of this and related compounds. It is

recommended that any researcher working with this compound undertake a thorough analytical

characterization to confirm its identity and purity before conducting biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15274592?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15274592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

